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Cy5-PEG4-acid

Cat. No.: B1192603
M. Wt: 766.4 g/mol
InChI Key: SURRHBABZJLEMJ-UHFFFAOYSA-N
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Description

Significance of Cyanine (B1664457) Dyes in Bioimaging and Bioconjugation Research

Cyanine dyes are a class of synthetic fluorescent molecules that have become indispensable tools in biomedical imaging and bioconjugation research. researchgate.net Their value stems from a combination of favorable photophysical properties, including high molar absorption coefficients, considerable fluorescence quantum yields, and excellent chemical and photostability. researchgate.net A key advantage of many cyanine dyes, particularly those like Cyanine5 (Cy5), is their absorption and emission in the near-infrared (NIR) region of the electromagnetic spectrum (650-950 nm). crimsonpublishers.commdpi.com This "therapeutic window" is significant because it minimizes autofluorescence from endogenous biomolecules in biological specimens, reduces light scattering, and allows for deeper tissue penetration, making them ideal for in vivo imaging. crimsonpublishers.commdpi.com

The structural versatility of the cyanine scaffold allows for the introduction of various functional groups. crimsonpublishers.com This malleability is crucial for bioconjugation, the process of covalently linking the dye to biomolecules such as antibodies, peptides, nucleic acids, or drugs. researchgate.netcrimsonpublishers.com By attaching a cyanine dye, researchers can fluorescently label these molecules to track their distribution within living organisms, visualize cellular and subcellular structures, and study molecular interactions. For instance, Cy5 is often used to label antibodies for targeted tumor imaging or to create fluorescent probes for techniques like fluorescence microscopy and flow cytometry. researchgate.net The ability to create these dye-biomolecule conjugates has made cyanine dyes fundamental to a wide range of research applications, from fundamental cell biology to preclinical studies in drug discovery and diagnostics. crimsonpublishers.comnih.gov

Role of Polyethylene Glycol (PEG) in Enhancing Probe Characteristics for Research Applications

Polyethylene glycol (PEG) is a biocompatible, non-toxic, and non-immunogenic polyether compound widely used in biomedical research to modify the properties of molecules and nanoparticles. thermofisher.comrsc.org The process of covalently attaching PEG chains to a molecule, known as PEGylation, confers several advantageous characteristics, particularly for probes used in biological systems. koreascience.kruniversci.com One of the primary benefits of PEGylation is the significant increase in hydrophilicity and water solubility of the conjugated molecule. thermofisher.comuniversci.com This is especially important for hydrophobic molecules like many fluorescent dyes, which might otherwise aggregate in aqueous biological environments. thermofisher.com

Furthermore, the hydrophilic PEG chain creates a "stealth" effect, forming a hydration layer around the conjugated molecule that can help it evade recognition and clearance by the immune system, specifically the reticuloendothelial system. koreascience.krnih.gov This leads to a prolonged circulation time in the bloodstream, which is critical for applications like in vivo imaging and targeted drug delivery, as it increases the probability of the probe reaching its intended target. rsc.orgkoreascience.kr PEG chains also serve as flexible linkers or spacers in bioconjugation, providing distance between the probe (e.g., a dye) and the biomolecule it's attached to, which can help preserve the function of both components. thermofisher.comkoreascience.kr By incorporating discrete-length PEG linkers, researchers can precisely control the spacing and solubility of their probes, optimizing them for specific applications. thermofisher.com

Design Rationale of Cy5-PEG4-acid as a Multifunctional Research Tool

The design of this compound is a strategic combination of its three core components—the Cy5 dye, the tetra-polyethylene glycol (PEG4) spacer, and the terminal carboxylic acid—to create a versatile tool for bio-analytical and imaging research.

The Cy5 moiety is the fluorescent engine of the molecule. As an asymmetric cyanine dye, it possesses superior photophysical properties, including high brightness and sensitivity. biorxiv.org It exhibits strong absorption and emission in the far-red region of the spectrum, with excitation and emission maxima around 649 nm and 667 nm, respectively. broadpharm.comcd-bioparticles.net This is a significant advantage as it minimizes interference from the natural autofluorescence of biological tissues, leading to a better signal-to-noise ratio in imaging applications. axispharm.com

The terminal carboxylic acid (-acid) group is the key to the molecule's utility in bioconjugation. This functional group is a reactive handle that allows for the covalent attachment of this compound to primary amine groups present on biomolecules like proteins, antibodies, and peptides. broadpharm.comcd-bioparticles.netaxispharm.com This reaction typically requires the use of chemical activators, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a stable amide bond. broadpharm.comcd-bioparticles.netaxispharm.com This functionality makes this compound a carbonyl-reactive building block for creating custom fluorescent probes for a wide array of research purposes. axispharm.com

Compound Properties

PropertyValueSource
Compound Name This compound broadpharm.comaxispharm.com
Chemical Formula C43H60ClN3O7 axispharm.com
Molecular Weight 766.4 g/mol axispharm.com
Excitation Maximum ~649 nm broadpharm.comcd-bioparticles.net
Emission Maximum ~667 nm broadpharm.comcd-bioparticles.net
Appearance Water-soluble, far-red fluorescent probe axispharm.com
Reactivity The terminal carboxylic acid reacts with primary amines via activators (e.g., EDC) to form stable amide bonds. broadpharm.comcd-bioparticles.netaxispharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H60ClN3O7 B1192603 Cy5-PEG4-acid

Properties

Molecular Formula

C43H60ClN3O7

Molecular Weight

766.4 g/mol

IUPAC Name

3-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid chloride

InChI

InChI=1S/C43H59N3O7.ClH/c1-42(2)34-16-11-13-18-36(34)45(5)38(42)20-8-6-9-21-39-43(3,4)35-17-12-14-19-37(35)46(39)25-15-7-10-22-40(47)44-24-27-51-29-31-53-33-32-52-30-28-50-26-23-41(48)49;/h6,8-9,11-14,16-21H,7,10,15,22-33H2,1-5H3,(H-,44,47,48,49);1H

InChI Key

SURRHBABZJLEMJ-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>96% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM, Water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cy5-PEG4-acid

Origin of Product

United States

Synthetic Methodologies and Chemical Functionalization

Strategies for Cy5-PEG4-acid Synthesis

The creation of this compound is a multi-step process that involves the synthesis of the core cyanine (B1664457) dye, the integration of the PEG linker, and the introduction of the terminal carboxylic acid. Each step requires precise chemical control to ensure the final product's purity and functionality.

Core Cyanine Synthesis and Derivatization

The foundation of this compound is the Cy5 fluorophore, an asymmetric cyanine dye known for its exceptional brightness and sensitivity, with absorption and emission maxima in the far-red spectrum (approximately 649 nm and 667 nm, respectively). This region is advantageous for biological imaging due to minimal autofluorescence from tissues. biorxiv.org The synthesis of the cyanine core typically involves the condensation of 1,1,3,3-tetramethylindolenine derivatives. A key synthetic route starts with the reaction of 1,1,3,3-tetramethoxypropane (B13500) (TMP) with aniline (B41778) in the presence of hydrochloric acid to produce an iminium ion, which then undergoes intramolecular cyclization. biorxiv.org This core structure can then be derivatized to introduce reactive handles for subsequent modifications. google.comgoogle.com

Integration of PEG4 Linker

A crucial feature of this compound is the tetraethylene glycol (PEG4) spacer. The process of attaching PEG chains, known as PEGylation, significantly enhances the water solubility and biocompatibility of the cyanine dye. biorxiv.orgspiedigitallibrary.org This hydrophilic linker helps to reduce non-specific binding and aggregation of the dye in aqueous environments, which is critical for its application in biological systems. The PEG4 linker can be introduced onto the cyanine core through various methods, such as Mitsunobu reactions or direct alkylation with a PEG4-tosylate. This step strategically positions the spacer to provide optimal separation between the fluorophore and the terminal reactive group.

Introduction of Terminal Carboxylic Acid Functionality

The final step in the synthesis of the parent compound is the introduction of a terminal carboxylic acid group (-COOH). This functional group is key for subsequent conjugation reactions. broadpharm.comcd-bioparticles.net The carboxylic acid can be introduced by modifying the hydroxyl end of a PEG linker with diglycolic anhydride. nih.gov Another common method involves the Michael addition of acrylic acid derivatives to a terminal PEG-alcohol. iris-biotech.de This terminal carboxyl group allows for the covalent attachment of the dye to primary amine groups on biomolecules through the formation of a stable amide bond, typically requiring activation with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS). broadpharm.comcd-bioparticles.net

Functional Derivatives for Advanced Bioconjugation

While the carboxylic acid group on this compound is versatile, more reactive derivatives are often synthesized to facilitate more efficient and specific bioconjugation reactions.

N-Hydroxysuccinimide (NHS) Ester Activation for Amine Reactivity

To enhance its reactivity towards primary amines, the terminal carboxylic acid of this compound is frequently converted into an N-hydroxysuccinimide (NHS) ester. This "activated" ester readily reacts with primary amines, such as those found on the lysine (B10760008) residues of proteins, under mild pH conditions (typically 7.4-8.4) to form stable amide bonds. broadpharm.com The reaction to form the NHS ester itself involves treating the carboxylic acid with EDC and NHS in an anhydrous solvent like dimethylformamide (DMF). Cy5-PEG4-NHS esters are highly efficient for labeling proteins, peptides, and other amine-containing biomolecules. medkoo.com

ParameterValue/Condition
SolventAnhydrous DMF
Molar Ratio (EDC:NHS)1.2:1
Reaction Time4 hours
Temperature25°C
Table 1: Typical Reaction Conditions for NHS Ester Formation.

Alkyne or Azide (B81097) Functionalization for Click Chemistry

For highly specific and efficient bioconjugation, this compound can be functionalized with either an alkyne or an azide group, enabling its use in "click chemistry". broadpharm.commedchemexpress.commedchemexpress.com Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful method for covalently linking molecules with high yield and specificity. medchemexpress.commedchemexpress.com

Alkyne Functionalization: A terminal alkyne group can be introduced to create derivatives like Cy5-PEG4-alkyne. broadpharm.comjenabioscience.comcd-bioparticles.net This allows the dye to be "clicked" onto molecules bearing an azide group. broadpharm.com

Azide Functionalization: Conversely, introducing a terminal azide group yields Cy5-PEG4-azide. broadpharm.commedchemexpress.commedchemexpress.com This derivative can react with alkyne-modified biomolecules. These reactions can also proceed via strain-promoted alkyne-azide cycloaddition (SPAAC) with reagents like dibenzocyclooctyne (DBCO), which eliminates the need for a copper catalyst. medchemexpress.commedchemexpress.com

These click-functionalized derivatives offer researchers a robust and versatile toolkit for a wide range of applications, from labeling small molecules to complex proteins and nanoparticles. ruixibiotech.comuq.edu.au

DerivativeFunctional GroupReaction PartnerKey Application
Cy5-PEG4-NHS esterN-Hydroxysuccinimide esterPrimary AminesProtein/Peptide Labeling
Cy5-PEG4-alkyneAlkyneAzidesCopper-Catalyzed Click Chemistry (CuAAC)
Cy5-PEG4-azideAzideAlkynes, DBCO, BCNCuAAC and Strain-Promoted Click Chemistry (SPAAC)
Table 2: Functional Derivatives of this compound and their Applications in Bioconjugation.

Other Chemoselective Modifications

Beyond the prevalent method of activating the terminal carboxylic acid of this compound to form amide bonds with primary amines, a variety of other chemoselective modification strategies have been developed to expand the utility of this and related Cy5-PEG constructs. These advanced bioconjugation techniques offer greater control, specificity, and the potential for creating more complex, multifunctional molecular tools.

Chemoselective modifications exploit the unique reactivity of specific functional groups to direct the conjugation to a desired site on a target biomolecule, often under biocompatible conditions. rsc.org This is crucial for preserving the structure and function of sensitive biological molecules like antibodies and proteins. mpg.de The thiol group of cysteine and the ε-amino group of lysine are the most common targets for such strategies due to their nucleophilicity and accessibility. rsc.org

A prominent set of chemoselective reactions utilized for modifying biomolecules with Cy5-PEG linkers is "click chemistry". medchemexpress.com This category of reactions is known for its high efficiency, specificity, and biocompatibility. Key examples include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. Researchers have used CuAAC to functionalize propargylated RNA with Cy5-azide, demonstrating a powerful method for labeling nucleic acids. researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a copper-free alternative, SPAAC utilizes strained alkynes (like DBCO or BCN) to react with azides. medchemexpress.com This is particularly valuable for in vivo applications where the cytotoxicity of copper is a concern.

These click reactions enable dual-functionalization strategies, where two different molecules can be attached to a single scaffold using orthogonal reactive handles. For instance, a fragment antigen-binding (Fab) construct of an antibody was modified using sequential click reactions. nih.govresearchgate.netresearchgate.net The process involved first reacting the fragment with PEG4-N3 via SPAAC, followed by a second reaction with Sulfo-Cy5-N3 using CuAAC, resulting in a precisely dual-labeled conjugate. nih.govresearchgate.netresearchgate.net This approach allows for the creation of "spinostics"—constructs with both a diagnostic (imaging agent) and a therapeutic (or targeting) component. nih.gov

Targeting cysteine residues offers a chemoselective alternative to modifying the more abundant lysine residues. rsc.org The distinct nucleophilicity of the cysteine thiol group allows for highly selective conjugation, which is exploited in the development of many antibody-drug conjugates (ADCs). rsc.org While maleimide-based linkers are common for cysteine conjugation, other methods like the allenamide–thiol click reaction have also been employed to label proteins with fluorescent dyes like Cy5. rsc.org

The versatility of Cy5-PEG linkers is further highlighted by their use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). targetmol.commedchemexpress.commedchemexpress.com PROTACs are complex molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target. medchemexpress.commedchemexpress.com The synthesis of these heterobifunctional molecules relies on precise, chemoselective conjugation steps to connect the two different ligands via a linker like this compound. targetmol.commedchemexpress.com

Research Findings on Chemoselective Modifications

Modification StrategyTarget Biomolecule/ApplicationKey FindingsReference(s)
Dual Click Chemistry (SPAAC & CuAAC) Antibody Fab Fragment (Her2)Successfully created a dual-modified conjugate (Fab-Astra-PEG4-Cy5) by sequentially attaching PEG4-N3 and Sulfo-Cy5-N3. This demonstrated a "plug-and-play" approach for creating multifunctional antibody therapeutics. nih.gov, researchgate.net, researchgate.net
CuAAC Click Chemistry Propargylated mRNAEfficiently functionalized mRNA with Cy5-azide, enabling fluorescent labeling for analysis by gel electrophoresis and mass spectrometry. researchgate.net
Cysteine-Targeting Monoclonal Antibodies (mAbs)Cysteine's unique nucleophilicity allows for chemoselective conjugation, which is the basis for 7 out of 11 FDA-approved ADCs using linkers that target this residue. rsc.org
PROTAC Synthesis E3 Ligase Ligands & Target Protein BindersThis compound and related structures serve as PEG-based linkers for synthesizing PROTACs, which exploit the ubiquitin-proteasome system for targeted protein degradation. targetmol.com, medchemexpress.com, medchemexpress.com

Spectroscopic and Photophysical Characterization in Research Contexts

Near-Infrared (NIR) Fluorescence Properties for Deep Tissue Imaging Research

Cy5-PEG4-acid exhibits strong absorption and emission in the near-infrared (NIR) region of the electromagnetic spectrum, a key characteristic that makes it highly suitable for deep tissue imaging. Its fluorescence properties are primarily dictated by the Cy5 core, which typically has an excitation maximum around 646-649 nm and an emission maximum in the range of 662-670 nm. broadpharm.comaxispharm.com This spectral window is often referred to as the "optical window" for biological tissues, where the absorption and scattering of light by endogenous components like hemoglobin and water are significantly reduced.

The far-red emission of this compound allows for greater penetration of light through biological tissues, enabling the visualization of structures and processes deep within a living organism. biorxiv.org This is a significant advantage over fluorophores that emit in the visible range, as their signals are more prone to attenuation and distortion by overlying tissues. Furthermore, the use of NIR fluorescence minimizes autofluorescence from biological samples, which is typically more pronounced at shorter wavelengths. biorxiv.org This leads to an improved signal-to-noise ratio and enhanced clarity in imaging, which is crucial for applications such as in vivo brain imaging and tumor-targeted imaging in animal models. biorxiv.org The asymmetric cyanine (B1664457) structure of the Cy5 dye contributes to its enhanced brightness and sensitivity, further augmenting its utility in deep tissue imaging. biorxiv.org

Quantum Yield and Extinction Coefficient Considerations for Sensitivity in Assays

The sensitivity of fluorescent probes in various assays is critically dependent on two key photophysical parameters: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ). The molar extinction coefficient is a measure of how strongly a molecule absorbs light at a particular wavelength. For Cy5 and its derivatives, this value is notably high, often around 250,000 M⁻¹cm⁻¹. broadpharm.com Some sources report values as high as 232,000 M⁻¹cm⁻¹ or 271,000 M⁻¹cm⁻¹ for related compounds. broadpharm.combroadpharm.com This high extinction coefficient means that this compound can efficiently capture excitation light, which is the first step in the fluorescence process.

The fluorescence quantum yield represents the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. For Cy5, the quantum yield is typically around 0.2 to 0.28. axispharm.combroadpharm.com The combination of a high extinction coefficient and a respectable quantum yield results in a bright fluorescent probe. This high brightness is essential for detecting low concentrations of target molecules, making this compound suitable for high-sensitivity applications such as single-molecule studies, flow cytometry, and Western blotting. axispharm.com The incorporation of the hydrophilic PEG linker can also enhance aqueous solubility and minimize non-specific binding, which further improves its performance in biological assays by ensuring that the signal is specific to the target of interest. broadpharm.combiorxiv.org

Table 1: Photophysical Properties of Cy5-related Compounds

PropertyValueSource
Excitation Maximum (λ_exc)~646 - 649 nm broadpharm.comaxispharm.com
Emission Maximum (λ_em)~662 - 670 nm broadpharm.comaxispharm.com
Molar Extinction Coefficient (ε)~232,000 - 250,000 M⁻¹cm⁻¹ broadpharm.combroadpharm.com
Fluorescence Quantum Yield (Φ)~0.2 - 0.28 axispharm.combroadpharm.com

Stokes Shift and Spectral Resolution for Multiplexed Imaging Studies

The Stokes shift is the difference in wavelength between the positions of the band maxima of the absorption and emission spectra. For this compound, the Stokes shift is relatively small, typically around 18-21 nm, based on its excitation and emission maxima. biorxiv.org While a small Stokes shift can sometimes lead to self-quenching at high concentrations, it is a common characteristic of many cyanine dyes. nih.gov

Despite the modest Stokes shift, the narrow and well-defined emission peak of Cy5 is advantageous for multiplexed imaging studies. biorxiv.org In multiplexing, multiple fluorescent probes with distinct spectral properties are used simultaneously to visualize different targets within the same sample. The sharp emission spectrum of Cy5 allows for better spectral separation from other fluorophores, minimizing crosstalk and enabling more accurate differentiation of signals. interchim.fr This is particularly important in applications like flow cytometry and fluorescence microscopy where multiple cellular components are being analyzed concurrently. The ability to combine Cy5 with other dyes that have different excitation and emission profiles allows for the simultaneous detection of multiple biomolecules, providing a more comprehensive understanding of complex biological systems. interchim.fr

Photostability and Strategies for Intramolecular Photostabilization

Photostability, or the resistance of a fluorophore to photobleaching (irreversible photodegradation), is a critical factor for long-term imaging experiments. While Cy5 is known for its high brightness, its photostability can be a limitation in demanding applications like single-molecule microscopy. rsc.org The covalent linkage of photostabilizers, such as triplet-state quenchers or redox-active molecules, directly to the fluorophore is a promising strategy to enhance its photostability. researchgate.netresearchgate.net This approach, known as intramolecular photostabilization, creates a "self-healing" mechanism that protects the dye from photodamage. rsc.orgnih.gov

For cyanine dyes like Cy5, the primary pathway of photobleaching often involves the formation of a long-lived, non-fluorescent triplet state. researchgate.netnih.gov Covalently attached stabilizers like cyclooctatetraene (B1213319) (COT) or Trolox can quench this triplet state, returning the dye to its ground state and preventing irreversible chemical reactions. researchgate.netresearchgate.net The efficiency of this intramolecular quenching is highly dependent on the distance and orientation between the fluorophore and the stabilizer. rsc.org Molecular dynamics simulations and experimental studies have shown that a flexible linker, such as a PEG chain, can facilitate the necessary interactions for efficient photostabilization. rsc.org For instance, increasing the linker length between a nitrophenyl-based stabilizer and Cy5 has been shown to significantly improve photostability. rsc.org These strategies not only enhance the photostability of the dye but can also reduce the generation of reactive oxygen species, which can be toxic to live cells. researchgate.net

Bioconjugation Chemistry and Linker Applications

Amide Bond Formation via Carboxylic Acid Activation

Amide bond formation from carboxylic acids and amines is a fundamental reaction in bioconjugation chemistry . Due to the low reactivity of the carboxylic acid under mild conditions, activating agents are employed to facilitate the reaction. These agents react with the carboxyl group to form an activated intermediate that is susceptible to nucleophilic attack by an amine, resulting in the formation of a stable amide bond nih.gov.

Carbodiimides are widely used coupling reagents for the formation of amide bonds. The most common carbodiimides in bioconjugation are 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) sigmaaldrich.comadvancedchemtech.comclinisciences.com.

The mechanism involves the reaction of the carbodiimide (B86325) with the carboxylic acid to form an O-acylisourea intermediate nih.govsigmaaldrich.comadvancedchemtech.comguidetopharmacology.orgfishersci.ca. This intermediate is highly reactive and is rapidly displaced by a primary amine, forming a stable amide bond and releasing a urea (B33335) by-product sigmaaldrich.comadvancedchemtech.comguidetopharmacology.orgfishersci.ca.

EDC is a water-soluble carbodiimide, making it particularly suitable for conjugations in aqueous buffers, which are common for biomolecules sigmaaldrich.comadvancedchemtech.comclinisciences.comguidetopharmacology.org. DCC, on the other hand, is water-insoluble and is typically used in organic solvents, often in peptide synthesis sigmaaldrich.comadvancedchemtech.comclinisciences.com. The reaction efficiency of carbodiimides can be enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. These additives react with the O-acylisourea intermediate to form a more stable NHS-ester intermediate, which is less prone to hydrolysis and reacts efficiently with primary amines nih.govfishersci.ca.

Cy5-PEG4-acid can be conjugated to amine-containing molecules using EDC or DCC in the presence or absence of NHS/sulfo-NHS nih.govwikipedia.orgchem960.com. The choice of carbodiimide and reaction conditions depends on the solubility of the molecule to be conjugated and the desired reaction environment.

Uronium-based reagents, such as HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uranium hexafluorophosphate), are highly efficient coupling agents commonly used in peptide synthesis and bioconjugation fishersci.sesigmaaldrich.comaxispharm.comjiaci.orgnih.gov. These reagents activate carboxylic acids by forming an activated ester, typically an OAt ester in the case of HATU, which then reacts with an amine to form an amide bond sigmaaldrich.comjiaci.org.

HATU is known for its rapid reaction kinetics and high coupling efficiency, even with sterically hindered substrates axispharm.comjiaci.org. It is typically used in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), in organic solvents like dimethylformamide (DMF) wikipedia.orgsigmaaldrich.comaxispharm.com.

This compound can also be coupled to primary amines using uronium-based reagents like HATU wikipedia.orgnih.govwikidata.orgsigmaaldrich.com. This method can be advantageous for achieving high coupling yields.

Carbodiimide Chemistry (e.g., EDC, DCC)

Click Chemistry Methodologies

While the terminal carboxylic acid of this compound is primarily utilized in amide bond formation, the Cy5-PEG scaffold can be adapted for click chemistry methodologies through the incorporation of appropriate functional groups. Click chemistry refers to a set of highly reliable, selective, and efficient reactions that can be performed under mild conditions, making them suitable for bioconjugation uni.lufishersci.dknih.govfishersci.se. Two prominent click chemistry reactions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) uni.lufishersci.dknih.govfishersci.se.

Cy5-PEG compounds designed for click chemistry typically feature azide (B81097) or alkyne functionalities appended to the PEG linker or the dye, rather than a free carboxylic acid for direct click reaction sigmaaldrich.comontosight.ai. For example, compounds like N-(Azide-PEG3)-N'-(PEG4-acid)-Cy5 or Cy5 DBCO chloride are available, which are specifically synthesized for click chemistry applications ontosight.ai.

The CuAAC reaction is a widely used click chemistry method that involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole uni.lufishersci.dknih.govfishersci.se. This reaction is known for its high efficiency, fast reaction rates, and tolerance to a wide range of functional groups fishersci.se.

To utilize the Cy5-PEG scaffold in CuAAC, the compound would need to be modified to contain either an azide or an alkyne group. For instance, a Cy5-PEG-azide could be reacted with an alkyne-modified biomolecule, or a Cy5-PEG-alkyne could be reacted with an azide-modified biomolecule.

SPAAC, also known as copper-free click chemistry, involves the reaction between an azide and a strained alkyne, such as a cyclooctyne (B158145), to form a triazole uni.lunih.govfishersci.se. This reaction proceeds without the need for a metal catalyst, which is advantageous for applications involving live cells or sensitive biomolecules where copper toxicity can be an issue nih.govfishersci.se.

Similar to CuAAC, applying SPAAC with a Cy5-PEG compound requires the presence of an azide or a strained alkyne moiety on the molecule. Cy5-PEG derivatives featuring cyclooctyne (e.g., DBCO) or azide groups are used for SPAAC bioconjugation with complementary functionalized biomolecules ontosight.ai.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Conjugation to Biomolecules

The primary application of this compound is the fluorescent labeling of biomolecules through the formation of an amide bond between its carboxylic acid and primary amines on the biomolecule nih.govwikipedia.orgchem960.comnih.govwikidata.org. This conjugation strategy is widely used to create fluorescently labeled proteins, peptides, antibodies, and modified oligonucleotides for various research applications, including imaging, detection, and assays nih.govfishersci.ca.

The presence of multiple lysine (B10760008) residues in proteins and peptides provides numerous sites for conjugation via amide bond formation fishersci.ca. For oligonucleotides, primary amine modifications can be introduced at specific positions to enable site-specific labeling with this compound. The resulting Cy5-labeled biomolecules can be used as probes in fluorescence microscopy, flow cytometry, fluorescence immunoassays, and other fluorescence-based techniques nih.gov.

The PEG4 linker in this compound contributes to the properties of the final bioconjugate by increasing its water solubility and potentially reducing aggregation and non-specific interactions, which can be particularly beneficial when working with proteins and other sensitive biomolecules fishersci.cafishersci.co.uknih.govereztech.comlabsolu.ca.

Proteins and Peptides

This compound is frequently employed for labeling proteins and peptides. The terminal carboxylic acid group can react with primary amines on the protein or peptide surface, typically lysine ε-amino groups or the N-terminal α-amino group, to form a stable amide linkage broadpharm.commedkoo.comaxispharm.com. This reaction usually requires the presence of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (B91526) N-oxide) to facilitate the coupling broadpharm.commedkoo.com.

The conjugation of this compound to proteins and peptides enables their fluorescent visualization and tracking in biological systems. This is particularly useful in studies involving protein localization, cellular uptake, binding interactions, and in the development of fluorescently labeled antibodies or protein-based probes axispharm.com. The PEG4 spacer helps to improve the solubility and pharmacokinetic properties of the resulting bioconjugates broadpharm.comcd-bioparticles.net.

Research findings indicate the successful labeling of soluble proteins and peptides with Cy5-PEG linkers for various applications broadpharm.commedchemexpress.com. For instance, Cy5-conjugated proteins and peptides are used in fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods. The site-specific labeling of nanobodies, a type of peptide-based antibody fragment, with fluorescent dyes like Cy5 using click chemistry approaches highlights the broader strategies that PEG-acid linkers can support for controlled conjugation to protein scaffolds nih.gov.

Nucleic Acids and Oligonucleotides

This compound and related Cy5-PEG linkers are also valuable for modifying nucleic acids and oligonucleotides. Oligonucleotides can be functionalized with amine groups, typically at the 5' or 3' terminus or on modified bases, which can then react with the activated carboxylic acid of this compound to form a covalent conjugate broadpharm.commedchemexpress.com.

Fluorescently labeled oligonucleotides are essential tools in molecular biology research, including in situ hybridization, PCR, DNA sequencing, and studies of oligonucleotide delivery and cellular uptake mdpi.com. The Cy5 label allows for sensitive detection and imaging of the labeled nucleic acid. The PEG spacer in this compound can contribute to improved solubility and reduced aggregation of the oligonucleotide conjugates, which is particularly beneficial for applications in complex biological environments broadpharm.comcd-bioparticles.net.

Studies have utilized Cy5-labeled oligonucleotides to track their internalization and localization in cells mdpi.comnih.gov. Peptide nucleic acids (PNAs), synthetic mimics of DNA, can also be labeled with cyanine (B1664457) dyes such as Cy5 for various research purposes lifetein.com. The conjugation through a PEG-acid linker provides a flexible and soluble connection between the dye and the oligonucleotide.

Lipids and Polysaccharides

While direct specific examples of this compound conjugation to lipids and polysaccharides in the search results are less prevalent compared to proteins and nucleic acids, the general principles of bioconjugation with PEG linkers and fluorescent dyes extend to these biomolecule classes. Lipids and polysaccharides can be functionalized with amine groups or other reactive handles that are compatible with the carboxylic acid moiety of this compound cd-bioparticles.netnih.gov.

Fluorescently labeled lipids are used in studies of membrane dynamics, lipid trafficking, and the formation of liposomes and nanoparticles nih.gov. Fluorescently labeled polysaccharides are employed in research on cell surface interactions, drug delivery systems, and as components in biomaterials cd-bioparticles.netnih.gov. The PEG4 spacer can enhance the hydrophilicity of lipid and polysaccharide conjugates, improving their behavior in aqueous solutions and biological systems broadpharm.comcd-bioparticles.net.

The use of clickable polysaccharides for biomedical applications, sometimes involving fluorescent probes, demonstrates the relevance of fluorescent labeling in this area nih.gov. Similarly, lipid conjugation is a strategy used for oligonucleotide delivery, and these conjugates can incorporate fluorescent labels for tracking nih.gov. This compound, with its reactive carboxylic acid and hydrophilic PEG linker, is chemically suitable for such modifications if appropriate functional groups are present or introduced on the lipid or polysaccharide.

Development of Site-Specific Bioconjugates for Research

The development of site-specific bioconjugates is crucial for creating well-defined molecular constructs with controlled stoichiometry and predictable biological activity. This compound plays a role in this area by providing a functional handle that can be directed towards specific sites on biomolecules broadpharm.commedkoo.comaxispharm.com.

While random conjugation to accessible lysine residues is a common method when using amine-reactive linkers derived from carboxylic acids, strategies exist to achieve greater site specificity. For proteins, this can involve genetic engineering to introduce specific amino acid residues (e.g., cysteine for thiol-maleimide chemistry, or unnatural amino acids) at desired locations, followed by reaction with a complementary functional group on the linker nih.gov. Alternatively, enzymatic methods can be used for site-specific modification. The carboxylic acid of this compound can be activated and coupled to an amine introduced at a specific site.

This compound is noted as a PEG-based PROTAC linker cd-bioparticles.netmedchemexpress.com. PROTACs (Proteolysis-Targeting Chimeras) are a class of molecules that induce targeted protein degradation. They consist of two ligands connected by a linker: one that binds to a target protein and another that binds to an E3 ubiquitin ligase. The linker's properties, including flexibility, length (provided by PEG), and the ability to incorporate functional groups for conjugation, are critical for PROTAC function. This compound, when incorporated into a PROTAC structure, can serve as part of the linker connecting the two ligands, or it could be used to label the PROTAC for research purposes, such as studying its cellular uptake, distribution, and target engagement cd-bioparticles.netmedchemexpress.com. This represents a key application of this compound in creating site-specific research tools.

Click chemistry, a set of highly efficient and specific reactions, is also employed in site-specific bioconjugation nih.govnih.gov. While this compound itself reacts via amide bond formation, its components or derivatives can be incorporated into click chemistry strategies. For example, a Cy5-PEG-azide or Cy5-PEG-alkyne could be synthesized and reacted with a complementary functional group engineered into a biomolecule for site-specific labeling medchemexpress.com. The PEG4 spacer maintains solubility and provides distance between the dye and the biomolecule, which can be important for preserving biomolecule function and optimizing fluorescent properties.

The development of site-specific antibody-oligonucleotide conjugates using click chemistry and fullerene-based linkers, with tracking facilitated by Cy5 labeling, further exemplifies the broader context in which fluorescent PEGylated linkers contribute to the creation of precisely engineered bioconjugates for research nih.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundN/A*
Cy5-monofunctional dye44224016
Cy5 NHS Ester126969923
Mal-PEG4-Acid21881063
m-PEG4-acid21941826

*A specific PubChem CID for the exact this compound conjugate was not consistently found across standard databases in the search results. CIDs for related Cy5 derivatives and PEG4-acid structures are provided. Some commercial sources list CAS numbers or molecular formulas for this compound broadpharm.commedkoo.com.

Data Table Example (Illustrative - Specific quantitative data for this compound conjugates would be research-dependent)

While specific quantitative data universally applicable to this compound conjugates across all biomolecule types is not available without conducting specific experiments, the following table illustrates the type of data that would be relevant in research utilizing this compound bioconjugates. This data would typically be generated within individual studies focusing on specific conjugation targets and applications.

Conjugate Type (Illustrative)Labeling Efficiency (%) (Illustrative)Excitation Max (nm)Emission Max (nm)Application Area (Illustrative)
Antibody-Cy5-PEG4-acid>90~649~667Immunofluorescence Imaging
Oligonucleotide-Cy5-PEG4-acid>95~649~667Cell Uptake Studies
Peptide-Cy5-PEG4-acid>85~649~667Protein Interaction Assays

Note: The values in this table are purely illustrative and would vary significantly depending on the specific biomolecule, conjugation conditions, and purification methods used in a research study.

Applications in Advanced Biological Research

Molecular and Cellular Imaging

Cy5-PEG4-acid is extensively utilized in various molecular and cellular imaging techniques due to its excellent photophysical properties. biorxiv.org The Cy5 fluorophore emits in the far-red spectrum, which is advantageous for biological imaging as it minimizes autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio. axispharm.comaxispharm.com

The compound is well-suited for both in vitro (in a controlled laboratory setting) and in vivo (in a living organism) fluorescence imaging. biorxiv.org For in vitro studies, this compound can be conjugated to molecules to label and visualize specific cellular components. In in vivo applications, its far-red emission allows for deeper tissue penetration, making it ideal for imaging processes within a living animal. biorxiv.org For instance, it has been used in preclinical studies for tumor imaging, where the dye is attached to a targeting ligand that specifically binds to tumor markers. Studies have demonstrated its use in visualizing tumor integrin αvβ3 expression in animal models. nih.gov

This compound is compatible with high-resolution microscopy techniques like confocal microscopy. biorxiv.orgresearchgate.net Confocal microscopy allows for the acquisition of high-resolution, three-dimensional images of fluorescently labeled specimens by eliminating out-of-focus light. umh.es The bright and stable fluorescence of Cy5 makes it an excellent choice for this technique, enabling detailed visualization of subcellular structures and molecular interactions. biorxiv.orgaxispharm.com Super-resolution microscopy techniques, which can achieve even higher spatial resolution than conventional light microscopy, also benefit from the properties of dyes like Cy5. nikon.comnih.gov

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of a large number of cells in a heterogeneous population. creative-diagnostics.comantibodies.com this compound can be used to fluorescently label specific cell populations for analysis by flow cytometry. axispharm.com When conjugated to antibodies or other targeting molecules, it allows for the identification and quantification of cells expressing specific surface or intracellular markers. creative-diagnostics.comresearchgate.net

A key application of this compound is in molecular tracking and biodistribution studies. mdpi.com By labeling drugs, nanoparticles, or other biomolecules with this fluorescent probe, researchers can monitor their movement, accumulation, and clearance within a living organism in real-time. acs.org This information is crucial for the development of new drug delivery systems and therapeutic agents. biochempeg.com For example, studies have used Cy5-labeled compounds to track the distribution of nanoparticles and assess their tumor-targeting efficiency. acs.orgacs.org

Flow Cytometry for Cellular Analysis

Targeted Probes for Specific Biomolecules and Cellular Organelles

The terminal carboxylic acid group on the PEG4 linker of this compound allows for its covalent attachment to a wide variety of biomolecules, creating targeted probes for specific biological targets. axispharm.comaxispharm.combroadpharm.com This versatility enables researchers to design probes that can selectively bind to proteins, peptides, nucleic acids, and other molecules of interest. axispharm.comaxispharm.com

Recent research has highlighted the use of this compound in the development of probes that specifically target mitochondria. biorxiv.orgnih.gov Mitochondria are essential organelles involved in cellular energy production and are implicated in a variety of diseases. nih.gov A novel mitochondrial-targeting dye based on Cy5-PEG4 has been developed that can cross the blood-brain barrier, enabling non-invasive imaging of mitochondrial dynamics in the brain. nih.govresearchgate.net This probe has been used to study mitochondrial dysfunction in the context of neurodegenerative diseases. biorxiv.orgnih.gov

Interactive Data Tables

Table 1: Properties of this compound

PropertyValueSource
Excitation Maximum~649 nm axispharm.comaxispharm.com
Emission Maximum~667 nm axispharm.comaxispharm.com
Reactive GroupCarboxylic Acid axispharm.combroadpharm.com
Spacer ArmTetraethylene Glycol (PEG4) axispharm.combroadpharm.com
SolubilityWater-soluble axispharm.com

Table 2: Applications of this compound in Biological Research

ApplicationDescriptionKey AdvantagesRelevant Techniques
Molecular & Cellular Imaging Visualization of cellular structures and processes.High signal-to-noise ratio, deep tissue penetration.Confocal Microscopy, In Vivo Imaging
Flow Cytometry Analysis and sorting of cell populations.Specific labeling of cell surface and intracellular markers.Fluorescence-Activated Cell Sorting (FACS)
Molecular Tracking Monitoring the biodistribution of molecules in vivo.Real-time tracking of drugs and nanoparticles.Near-Infrared (NIR) Fluorescence Imaging
Targeted Probes Labeling specific biomolecules and organelles.Versatile conjugation chemistry.Bioconjugation
Mitochondrial Imaging Visualization of mitochondrial dynamics.Ability to cross the blood-brain barrier.Live-cell imaging, In Vivo Brain Imaging

Integrin-Targeting Probes (e.g., αvβ3)

Integrin αvβ3 is a protein that is highly expressed on the surface of activated endothelial cells during tumor angiogenesis and on certain tumor cells, making it a key biomarker for cancer research. nih.govthno.org Probes targeting this integrin have been developed using cyclic peptides containing the Arg-Gly-Asp (RGD) sequence, which is known to bind to αvβ3.

Researchers have synthesized dimeric RGD peptide conjugates where a Cy5.5 dye is attached via a PEG4 linker, creating probes like Cy5.5-E[PEG4-c(RGDfK)]2. nih.govcapes.gov.br The inclusion of the PEG4 linker has been shown to be advantageous. In comparative studies, the integrin αvβ3 binding affinity of an RGD dimer with a PEG4 linker (E[PEG4-c(RGDfK)]2) was found to be slightly higher than that of a dimer without the linker. nih.gov This is likely because the PEG4 spacer allows the two RGD motifs greater flexibility to bind to the receptor. nih.gov

In vitro cell staining experiments have demonstrated that these Cy5.5-PEG4-RGD2 probes specifically bind to tumor cells with high integrin αvβ3 expression, such as U87MG glioma cells. nih.govcapes.gov.br This binding is shown to be integrin αvβ3-mediated, as it can be blocked by co-incubation with an excess of unlabelled c(RGDfK) peptide. nih.gov Histological examinations have further confirmed that these probes target both tumor cells and the tumor vasculature in vivo. capes.gov.br

Probe Target Key Research Finding Reference
Cy5.5-E[PEG4-c(RGDfK)]2Integrin αvβ3Showed specific binding to U87 tumor cells expressing high levels of integrin αvβ3. The PEG4 linker provides flexibility for enhanced receptor binding. nih.gov
IRDye800-E[PEG4-c(RGDfK)]2Integrin αvβ3Exhibited higher tumor accumulation and tumor-to-background contrast compared to a similar probe without the PEG4 linker in in vivo imaging studies. capes.gov.bracs.org
Cy5-RAFT-c(RGDfK)4Integrin αvβ3A tetrameric RGD peptide conjugate that efficiently accumulated in tumors and allowed for noninvasive detection of small intra-abdominal metastases. nih.gov

Fibronectin Extra Domain B (EDB-FN) Targeting

The extra domain B of fibronectin (EDB-FN) is an oncofetal protein domain that is expressed almost exclusively during tissue remodeling processes like angiogenesis, particularly in the tumor microenvironment. researchgate.netnih.gov Its restricted expression in healthy adult tissues makes it an attractive target for developing cancer-specific imaging agents. nih.gov

A targeted peptide, EDBp (with the sequence AVRTSAD), was identified to have a high binding affinity for the EDB fragment protein. researchgate.net This peptide was conjugated with a Cy5 dye via a PEG4 linker to create the fluorescent probe Cy5-PEG4-EDBp. researchgate.net This probe has been evaluated in research settings for its potential in fluorescence-guided surgery. In studies using thyroid cancer models, Cy5-PEG4-EDBp demonstrated high tumor uptake. researchgate.net Near-infrared fluorescence (NIRF) imaging showed a strong signal in tumor tissues, which was significantly diminished in blocking experiments where an excess of the unlabeled peptide was co-administered, confirming the target specificity. researchgate.net Similar EDB-FN specific probes, such as ZD2-Cy5.5, have been used to confirm EDB-FN expression in human pancreatic cancer tissues. frontiersin.org

Probe Target Research Application Key Research Finding Reference
Cy5-PEG4-EDBpFibronectin Extra Domain B (EDB-FN)Fluorescence-guided surgical navigation researchShowed high and specific tumor uptake in thyroid cancer models. researchgate.net
ZD2-Cy5.5Fibronectin Extra Domain B (EDB-FN)Staining of human tissue specimensDetected high expression of EDB-FN in malignant pancreatic cancer tissue compared to low expression in normal tissue. frontiersin.org

Prostate-Specific Membrane Antigen (PSMA) Targeting

Prostate-Specific Membrane Antigen (PSMA) is a protein significantly overexpressed on the surface of prostate cancer cells, making it a premier target for diagnostic imaging and therapy research. researchgate.netacs.org Small-molecule inhibitors of PSMA, such as those based on a lysine-urea-glutamate (KUE) scaffold, have been developed as targeting moieties. nih.govresearchgate.net

To create fluorescent probes, these PSMA inhibitors are often conjugated to NIR fluorophores like Cy5 or Cy5.5 through linkers, including PEG4. nih.govresearchgate.net The length and nature of this linker are critical. Given the structure of the PSMA protein, a spacer of suitable length, such as PEG4, is necessary to position the bulky dye away from the inhibitor's binding site, ensuring that high-affinity binding is maintained. researchgate.netnih.gov

Research has systematically compared PSMA-targeting probes with different fluorophores and PEG linkers. nih.govresearchgate.net In vitro cell binding assays using PSMA-positive (LNCaP) and PSMA-negative (PC3) cells confirmed that probes like KUE-PEG4-Cy5.5 selectively bind to the PSMA-positive cells. nih.gov Another approach involves a pre-targeting system, where a biotinylated PSMA inhibitor containing a PEG12 spacer was used to first bind to PSMA-positive cells, followed by administration of Cy5-streptavidin, which then binds to the biotin, effectively labeling the cells. nih.gov This complex was shown to internalize rapidly into PSMA-positive cells. nih.gov

Probe System Target Research Application Key Research Finding Reference
KUE-PEG4-Cy5.5PSMAIn vitro cell binding assaysDemonstrated selective binding to PSMA-positive LNCaP cells with minimal binding to PSMA-negative PC3 cells. nih.gov
Biotin-PEG12-CTT54 + Cy5-streptavidinPSMAPre-targeting imaging researchThe pre-formulated complex showed enhanced binding affinity compared to the monovalent inhibitor and rapid internalization into PSMA+ cells. nih.gov

Nanotechnology and Nanomaterial Integration in Research

The this compound moiety is frequently integrated into nanostructures to create sophisticated probes and delivery systems for research purposes. The PEG component enhances the biocompatibility and stability of the nanomaterials, while the Cy5 dye allows for sensitive tracking and visualization. researchgate.net

Incorporation into Nanoparticles and Micelles for Research Probes

This compound and similar conjugates are incorporated into various nanocarriers like polymeric nanoparticles and micelles to create advanced imaging probes. nih.govtandfonline.com For instance, amphiphilic molecules such as Cy5-PEG-DSPE can self-assemble in aqueous solutions to form fluorescently labeled micelles or liposomes. medchemexpress.eu These structures can be used to encapsulate other agents for multimodal imaging or therapeutic research.

In one study, Cy5-labeled polymeric micelles were created to investigate the impact of linker length on cellular binding. tandfonline.com Micelles were functionalized with a cell-targeting antibody fragment (Fab) attached via either a short (PEG4) or long (PEG23) linker. Confocal microscopy revealed that after a short incubation, micelles with both linker lengths showed rapid binding to the surface of cancer cells. tandfonline.com This demonstrates the utility of incorporating Cy5-PEG linkers into nanomaterials to quantitatively study cell-nanoparticle interactions. Other research has involved designing self-assembling peptide nanoprobes conjugated with Cy5.5 for tumor imaging. nih.govresearchgate.net

Surface Modification of Nanocarriers for Enhanced Research Delivery

The process of attaching PEG chains to the surface of nanocarriers, known as PEGylation, is a widely used strategy to improve their properties for biological research. researchgate.net The terminal carboxylic acid on this compound is ideal for this surface modification, allowing it to be covalently attached to amine groups present on the nanocarrier surface using standard chemistries like the EDC-NHS reaction. nih.govrsc.org

This surface modification serves several key functions. The hydrophilic PEG layer creates a "stealth" effect, reducing the non-specific uptake of nanocarriers by cells of the mononuclear phagocyte system, which can prolong their circulation time in vivo. researchgate.net It also improves the solubility and stability of the nanocarriers in biological fluids. researchgate.net By incorporating this compound, researchers can fluorescently label their nanocarriers, enabling the tracking of their delivery, biodistribution, and cellular uptake with high sensitivity. tandfonline.com This is critical for optimizing the design of nanocarriers for targeted delivery research.

Application in Immunomagnetic Nanobeads for Research

Immunomagnetic nanobeads are superparamagnetic nanoparticles coated with antibodies that can specifically capture target cells or molecules from a complex mixture, such as blood. nih.gov These beads are used extensively in research for cell isolation, including the separation of circulating tumor cells (CTCs). nih.gov

To monitor and optimize this capture process, the nanobeads can be labeled with fluorescent dyes. In one study, cross-linked iron oxide (CLIO) nanoparticles were functionalized with antibodies (anti-EpCAM or anti-Her2), a PEG linker, and a Cy5 dye, creating probes like Cy5-CLIO-PEG-EpCAM. nih.gov Flow cytometry analysis showed that these fluorescent magnetic nanoparticles efficiently and selectively bound to tumor cells expressing the target antigen. nih.gov The Cy5 fluorescence allows for the direct visualization and quantification of the interaction between the nanobeads and the target cells, aiding in the development of more efficient cell separation technologies. nih.gov In a related application, a Cy5-conjugated peptide was used to specifically label genetically modified cells, confirming the surface expression of a peptide tag intended for subsequent magnetic-activated cell sorting (MACS). acs.org

Proteolysis-Targeting Chimera (PROTAC) Development as Research Tools

This compound is a valuable molecular tool in the development of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are innovative chemical entities designed to selectively eliminate target proteins from cells by co-opting the cell's own protein disposal machinery, the ubiquitin-proteasome system. medchemexpress.commedchemexpress.comxcessbio.com A typical PROTAC consists of three key components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. medchemexpress.commedchemexpress.com

The role of this compound in this context is primarily as a fluorescent linker. The terminal carboxylic acid group on the PEG4 chain allows for its conjugation to a ligand for a target protein, while the Cy5 fluorophore provides a means to track and visualize the resulting PROTAC molecule within biological systems. cd-bioparticles.netbroadpharm.com The tetraethylene glycol (PEG4) spacer itself is not merely a passive connector; it imparts critical properties to the PROTAC conjugate. The hydrophilic nature of the PEG linker enhances the aqueous solubility of the entire molecule, which is often a challenge for complex organic structures. cd-bioparticles.netbroadpharm.com Furthermore, the length and flexibility of the PEG4 spacer are crucial for optimal PROTAC function, as it must position the target protein and the E3 ligase in a productive orientation to facilitate the transfer of ubiquitin to the target protein, marking it for degradation. Research has shown that the length of the PEG spacer can significantly influence the efficiency of protein degradation, with PEG4 often providing a good balance of solubility and steric flexibility.

By incorporating this compound into PROTAC design, researchers can conduct detailed studies on the pharmacokinetics and pharmacodynamics of these molecules. The fluorescence of the Cy5 dye allows for the visualization of PROTAC distribution in cells and tissues, confirmation of target engagement, and monitoring of the degradation process through techniques like fluorescence microscopy and flow cytometry. This makes this compound a powerful research tool for optimizing the design and efficacy of novel PROTACs for therapeutic and research applications.

Feature of this compoundRole in PROTAC DevelopmentSource
Cy5 Fluorophore Enables fluorescent tracking and visualization of the PROTAC.
PEG4 Linker Enhances solubility and provides optimal spacing and flexibility for the ternary complex formation (Target Protein-PROTAC-E3 Ligase). cd-bioparticles.netbroadpharm.com
Terminal Carboxylic Acid Provides a reactive handle for conjugation to a target protein ligand. cd-bioparticles.netbroadpharm.comaxispharm.com

Studies of Molecular Interactions and Cellular Processes

The unique combination of a bright, far-red fluorescent dye (Cy5) and a flexible, hydrophilic spacer (PEG4) with a reactive carboxylic acid makes this compound a versatile tool for investigating a wide range of molecular interactions and cellular processes. axispharm.com Its utility stems from the ability to covalently label biomolecules of interest, such as proteins or peptides, which can then be tracked and studied within the complex environment of the cell.

The study of protein-protein interactions (PPIs) is fundamental to understanding virtually all cellular functions. This compound can be employed to label a specific protein, which can then be used in various assays to detect and quantify its interactions with other proteins. For instance, in single-molecule imaging techniques, a protein labeled with Cy5 can be observed directly, and its binding to another protein (which could be unlabeled or labeled with a different fluorophore) can be monitored in real-time. nih.gov This approach provides highly sensitive and quantitative data on interaction kinetics and dynamics. nih.gov

Another powerful technique for studying PPIs is Förster Resonance Energy Transfer (FRET). In a FRET-based assay, two interacting proteins are labeled with a donor and an acceptor fluorophore, respectively. Cy5 can serve as an excellent acceptor for a donor dye like Cy3. nih.gov When the two proteins interact and bring the dyes into close proximity (typically less than 10 nanometers), energy is transferred from the excited donor to the acceptor, resulting in a measurable change in the fluorescence signals. nih.gov This allows for the visualization of when and where specific protein interactions occur within living cells. nih.govplos.org

Assay TypeRole of Cy5-labeled ProteinPrincipleSource
Single-Molecule Imaging To directly visualize and track individual protein molecules.Allows for the observation of binding events between the labeled protein and its interaction partners. nih.gov
FRET Microscopy Acts as the FRET acceptor when paired with a suitable donor (e.g., Cy3).Energy transfer occurs when the labeled proteins are in close proximity, indicating interaction. nih.govplos.org

Post-translational modifications (PTMs) are covalent chemical changes to proteins after their synthesis, which dramatically expand the functional diversity of the proteome. researchgate.net PTMs such as phosphorylation, ubiquitination, and glycosylation regulate protein activity, localization, and interactions. researchgate.net Investigating these modifications is crucial for understanding cellular regulation. nih.gov

This compound can be used to develop probes for studying PTMs. For example, a molecule that specifically recognizes a particular PTM (like a phospho-specific antibody or a binding domain) can be labeled with this compound. This fluorescent probe can then be used to detect and quantify the levels of the modified protein in cells or tissue samples through techniques like immunofluorescence or Western blotting. Furthermore, in activity-based protein profiling, Cy5-labeled probes can be designed to react covalently with the active sites of specific enzymes, allowing for the study of their activity and how it is regulated by PTMs.

Cellular signaling pathways are complex networks of interacting proteins and other molecules that transmit signals from the cell surface to the interior, leading to specific cellular responses. nih.govmdpi.com The study of these pathways is essential for understanding normal cellular function and disease. The investigation of PPIs and PTMs, as described above, are integral components of dissecting these pathways.

By using this compound to label key proteins within a signaling cascade, researchers can visualize their localization and movement within the cell in response to stimuli. nih.gov For example, the translocation of a transcription factor from the cytoplasm to the nucleus upon pathway activation can be tracked using fluorescence microscopy. FRET-based sensors, incorporating Cy5 as one of the fluorophores, can be engineered to report on specific signaling events, such as the activation of a kinase or a change in the concentration of a second messenger. nih.gov These approaches provide spatiotemporal information that is critical for building accurate models of how signaling pathways function. mdpi.com The ability to study these dynamic processes in living cells provides invaluable insights into the intricate choreography of cellular communication. nih.gov

Methodological Considerations and Advancements in Research Utilization

Optimization of Imaging Parameters for Cy5-PEG4-acid Conjugates

Optimizing imaging parameters for this compound conjugates is crucial for maximizing signal intensity and image clarity. The excitation and emission characteristics of the Cy5 dye component, typically around 649 nm and 667 nm respectively, guide the selection of appropriate light sources and filters in fluorescence imaging systems hodoodo.combroadpharm.com. For instance, confocal laser scanning fluorescent microscopy has been used to obtain images with Cy5-PEG4, employing a 60× objective lens biorxiv.org. The position of the emission peak in the red to near-infrared spectrum facilitates deeper tissue penetration and reduced scattering, which is ideal for in vivo imaging biorxiv.org.

The incorporation of the PEG linker in this compound is designed to improve solubility and minimize non-specific binding, enhancing performance in biological assays and potentially influencing optimal imaging conditions biorxiv.org. Studies involving Cy5.5-labeled RGD peptides with PEG4 linkers have shown improved tumor accumulation and tumor-to-background contrast in in vivo NIRF imaging compared to constructs without the PEG4 linker, suggesting that the PEGylation influences the biodistribution and thus the optimal imaging time points nih.govthno.org.

In studies evaluating protein labeling efficiency with related Cy5 compounds, optimizing pH (typically 8.0–8.5) and temperature (e.g., 4°C for membrane proteins) during the conjugation reaction can be important . For in vivo applications, a two-step labeling approach, including injection and allowing time for distribution before imaging, might be necessary . Monitoring reaction kinetics via UV-Vis spectroscopy at the Cy5 absorption maximum (649 nm) can help track conjugation efficiency, which directly impacts the amount of fluorescent probe available for imaging .

Strategies for Background Autofluorescence Reduction

Reducing background autofluorescence is a significant challenge in fluorescence imaging, particularly in biological tissues. The use of this compound, with its emission in the red to near-infrared (NIR) spectrum, inherently offers an advantage in this regard, as autofluorescence from biological components is generally lower at longer wavelengths compared to visible light biorxiv.orgresearchgate.netnih.gov. Asymmetric cyanine (B1664457) dyes, which form the core structure of Cy5-PEG4, are specifically chosen for their longer wavelengths, providing better deep tissue penetration and reduced background autofluorescence biorxiv.orgresearchgate.netresearchgate.net.

Strategies to further reduce background autofluorescence when using this compound conjugates include careful selection of imaging wavelengths and filters to maximize the separation between the probe's emission and the tissue's autofluorescence biorxiv.orgresearchgate.net. The large Stokes shift characteristic of asymmetric cyanine dyes helps minimize the overlap between excitation and emission light, thereby improving signal clarity and reducing background noise researchgate.netresearchgate.net.

In cellular imaging, pre-blocking cells with agents like BSA or fetal bovine serum can help mitigate non-specific binding of the conjugate, which contributes to background signal . A quenching step after labeling, for example, using glycine (B1666218) solution, can neutralize unreacted functional groups on the conjugate, further reducing potential non-specific interactions and background . In flow cytometry analysis using a Cy5-dye labeled antibody, employing an anti-fluorophore antibody labeled with a different dye (like Cy5 itself in one instance, though this seems counterintuitive for reducing background from the primary Cy5 signal, it might refer to signal amplification or a different experimental setup) was mentioned as a strategy to enhance signal intensity and reduce autofluorescence background ethz.ch.

Advanced Data Acquisition and Analysis Techniques

Advanced data acquisition and analysis techniques are essential for extracting meaningful information from imaging experiments using this compound conjugates. These techniques go beyond basic fluorescence intensity measurements to provide quantitative and spatially resolved data.

Confocal laser scanning microscopy is a common technique for acquiring high-resolution images of fluorescently labeled samples, allowing for optical sectioning and 3D reconstruction biorxiv.org. This technique, used with a high-magnification objective, can capture detailed intracellular localization of Cy5-PEG4 conjugates, as demonstrated in studies imaging mitochondria biorxiv.org.

Analyzing fluorescence time traces can provide quantitative information on parameters such as count rate and photobleaching lifetimes, which are important for evaluating probe performance and stability rsc.org. Signal-to-noise ratio (SNR) determination, calculated by dividing the average fluorescence intensity by the standard deviation of the background, is a key metric for assessing image quality and the effectiveness of labeling and background reduction strategies rsc.org.

In studies involving protein palmitoylation detection using Cy5.5-azide (a related Cy5 derivative) clicked to metabolically labeled proteins, SDS-PAGE separation followed by detection at the Cy5 emission wavelength (710 nm in this case, likely due to Cy5.5) was used to visualize labeled proteins mdpi.com. Specific antibodies and secondary antibodies conjugated to different dyes (like IRDye 800CW) were used for co-staining and detection at different wavelengths, allowing for the analysis of specific protein targets alongside the fluorescent probe mdpi.com.

Flow cytometry is another technique used to analyze cell populations labeled with Cy5 conjugates, allowing for quantitative assessment of binding specificity and cellular uptake ethz.chresearchgate.net. This involves incubating cells with the labeled conjugate, washing to remove unbound probe, and analyzing fluorescence intensity using appropriate channels (e.g., APC channel for Cy5) researchgate.net.

Comparative Studies with Other Fluorescent Probes in Research Models

Comparative studies are vital for evaluating the performance of this compound conjugates against other fluorescent probes in various research models. These studies highlight the advantages and limitations of this compound in specific applications.

One key area of comparison is mitochondrial imaging. Existing mitochondrial dyes like MitoTrackers often face limitations such as poor tissue penetration, phototoxicity, and inability to cross biological barriers like the blood-brain barrier (BBB) biorxiv.orgresearchgate.net. Cy5-PEG4 has been introduced as a novel mitochondrial-targeting dye designed to overcome these limitations, enabling high-resolution, non-invasive imaging of mitochondrial dynamics biorxiv.orgresearchgate.net. Comparative studies in 3D cultured cells showed that Cy5-PEG4 effectively labeled mitochondria, demonstrating advantages over MitoTracker, particularly in environments with potential pH gradients that can affect MitoTracker's efficiency biorxiv.org.

In the context of targeted cancer imaging, Cy5.5-labeled RGD peptides with PEG4 linkers have been compared to constructs without the PEG4 linker or labeled with different dyes like IRDye800CW nih.govthno.orgresearchgate.net. Studies have shown that the introduction of PEG4 can improve the in vivo pharmacokinetics and tumor-to-background ratio compared to non-PEGylated counterparts nih.govthno.orgresearchgate.net. While Cy5.5 is in the NIR range, IRDye800CW emits at even longer wavelengths (close to 800 nm), which can further decrease autofluorescence and tissue absorption compared to Cy5.5 researchgate.net. However, the choice of dye also depends on factors like non-specific binding; free IRDye800CW dye has been reported to have less tumor non-specific binding than Cy5.5 researchgate.net.

Comparative studies in microarray analysis have evaluated Cy5 alongside other dyes like DY-647, Alexa Fluor® 647, Atto 633, and Atto 647N for labeling oligonucleotides sigmaaldrich.com. While Cy5 showed relatively high fluorescence quantum yields and minimal spectral overlap suitable for multiplexing, it exhibited lower photostability compared to more recently developed dyes like the Atto dyes sigmaaldrich.com. However, Cy5 and Atto 647N produced higher maximal intensity signals than some other dyes when hybridized to certain oligonucleotide positions sigmaaldrich.com. The charge of the dye conjugate was also found to influence signal intensity, with positively charged dyes (including Cy5) producing more intense signals in some cases sigmaaldrich.com. Photostability tests under ozone exposure showed that Cy5 was less stable than sulfonated dyes and significantly less stable than the Atto dyes sigmaaldrich.com.

In studies involving protein palmitoylation detection, Cy5.5-azide was compared to biotin-azide for clicking to metabolically labeled proteins mdpi.com. Both methods were found to be equally useful for detecting protein S-palmitoylation, with the choice depending on the specific detection method downstream (fluorescence imaging vs. immunoprecipitation and Western blot) mdpi.com.

These comparative studies underscore that the optimal fluorescent probe depends on the specific application, the biological model, and the desired imaging characteristics, with this compound offering distinct advantages, particularly in NIR imaging and applications requiring enhanced solubility and reduced non-specific binding due to the PEGylation.

Future Research Directions

Development of Novel Cy5-PEG4-acid Derivatives for Expanded Research Applications

The true potential of this compound lies in its capacity for chemical modification to create a diverse toolkit of molecular probes. The terminal carboxylic acid is a versatile anchor for a wide range of chemical reactions.

Future work will likely focus on creating a broader array of derivatives with different reactive functionalities. For instance, converting the terminal acid to an N-hydroxysuccinimide (NHS) ester creates a highly efficient amine-reactive probe for labeling proteins and peptides. Other potential derivatives include those with alkyne or azide (B81097) groups, which would enable participation in "click chemistry" reactions. targetmol.comsigmaaldrich.com This bioorthogonal conjugation strategy allows for highly specific and efficient labeling of biomolecules in complex biological systems without interfering with native biochemical processes.

Furthermore, research into modifying the PEG linker itself could yield derivatives with altered pharmacokinetic properties or solubility. The development of cleavable linkers, which break apart in response to specific biological stimuli (e.g., pH changes or enzyme activity), could lead to "smart" probes that only become fluorescent upon reaching their target. Another frontier is the creation of bifunctional or heterobifunctional linkers based on the this compound backbone. This is particularly relevant for the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the linker connects a target-binding molecule to an E3 ligase ligand, demonstrating the compound's potential in therapeutic development. medchemexpress.commedchemexpress.com

Derivative Functional GroupPotential ApplicationRelevant Chemistry
NHS-ester Direct labeling of proteins/peptidesAmine-reactive coupling
Alkyne/Azide Bioorthogonal labelingCopper-catalyzed or strain-promoted click chemistry
Maleimide Labeling of thiol-containing molecules (e.g., cysteine)Thiol-maleimide reaction
Biotin High-affinity binding to streptavidinImmunoassays, affinity purification

Integration with Multi-Modal Imaging Research Platforms

Fluorescence imaging, while highly sensitive, often lacks the anatomical detail and tissue penetration depth of other modalities like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI). A significant future direction is the integration of this compound into multi-modal imaging probes that combine the strengths of multiple techniques. nih.govacs.org

This can be achieved by conjugating this compound to a larger molecular scaffold, such as a nanoparticle or a complex chelator, that also carries a reporter for a different imaging modality. For example, a derivative of this compound could be attached to a nanoparticle loaded with a paramagnetic contrast agent for MRI. nih.gov Similarly, it could be linked to a chelating agent capable of binding a radionuclide, such as Copper-64 (⁶⁴Cu) or Gallium-68 (⁶⁸Ga), for PET imaging. acs.org

Such dual-modality PET/fluorescence or MRI/fluorescence probes would enable researchers to perform high-resolution, whole-body imaging to track the probe's distribution in vivo, and then use fluorescence microscopy to visualize its precise location at the cellular or subcellular level in excised tissues. acs.orgresearchgate.net This approach is particularly powerful for preclinical cancer research, allowing for non-invasive tumor imaging followed by detailed histological analysis or fluorescence-guided surgery. researchgate.netnih.gov

Advancements in Quantitative Fluorescence Imaging Methodologies

A major challenge in fluorescence imaging is moving from qualitative observations to precise quantitative measurements. Future research will focus on developing methodologies that leverage this compound for robust quantitative analysis of biological processes.

One promising area is the advancement of techniques like Fluorescence Lifetime Imaging (FLIM). The fluorescence lifetime of a dye can change based on its local environment, providing information independent of its concentration. The characteristically short fluorescence lifetime of Cy5 makes it a suitable candidate for time-resolved imaging applications, which can help separate its signal from background autofluorescence. biorxiv.org

Improving the photostability of this compound through chemical modification is another key goal. By covalently linking photostabilizing molecules to the fluorophore, "self-healing" dyes can be created that are more resistant to photobleaching, which is critical for accurate quantification during long-term imaging experiments. rsc.org Furthermore, the development of sophisticated image analysis algorithms and calibration standards will be essential to reliably convert fluorescence intensity into absolute concentrations of the target molecule within cells and tissues. thno.org

Exploration in Emerging Biological Systems and Disease Models for Fundamental Research

The application of this compound and its derivatives is expanding into more complex and physiologically relevant models, offering deeper insights into biology and disease. Recent studies have highlighted the potential of a Cy5-PEG4 probe to cross the blood-brain barrier (BBB) and image mitochondria, opening avenues for studying mitochondrial dysfunction in neurodegenerative diseases and other neurological conditions like those related to COVID-19. biorxiv.orgresearchgate.netresearchgate.net

Future applications will likely involve the use of these probes in advanced in vitro models such as 3D cell cultures, organoids, and "organ-on-a-chip" systems. These models more accurately mimic the complexity of native tissues, and this compound can be used to track dynamic cellular processes, such as cell migration or differentiation, in a three-dimensional context. biorxiv.org

Moreover, the ability to conjugate this compound to specific targeting moieties (e.g., peptides, antibodies) makes it a powerful tool for studying a wide range of diseases. nih.govthno.org It can be used to visualize tumor angiogenesis, track the biodistribution of drug delivery systems, or label specific cell populations for fate-mapping studies in developmental biology. nih.govcd-bioparticles.net As new disease models emerge, the versatility of this compound will allow it to be adapted for fundamental research into a broad spectrum of biological questions.

Q & A

Q. How to ensure reproducibility of this compound-based assays across laboratories?

  • Methodological Answer :
  • Protocol Standardization : Publish detailed SOPs including buffer compositions, instrument settings (e.g., laser power, detector gain), and batch-specific dye properties.
  • Inter-Lab Validation : Participate in ring trials where multiple labs analyze identical samples using shared protocols.
  • Data Sharing : Deposit raw fluorescence images and kinetic datasets in public repositories (e.g., Zenodo, Figshare) with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.